molecular formula C10H11NO2 B13256478 Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate

Cat. No.: B13256478
M. Wt: 177.20 g/mol
InChI Key: ZLGLOWZDHZRZIJ-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate (CAS 1795305-09-7) is a valuable chemical building block in medicinal chemistry and organic synthesis. This compound, with a molecular formula of C 10 H 11 NO 2 and a molecular weight of 177.20 g/mol, features a cyclopropane ring substituted with a pyridine and an ester functional group . The strained cyclopropane ring confers unique steric and electronic properties, making it a key scaffold for exploring structure-activity relationships in drug discovery . Research into similar cyclopropane carboxylic acid derivatives highlights their potential as inhibitors of leukotriene biosynthesis, indicating relevance for developing new therapeutic agents for inflammatory and respiratory diseases . The predicted boiling point is 272.0±28.0 °C at 760 Torr, and the predicted density is 1.195±0.06 g/cm³ at 20 °C . To ensure stability, this product should be stored in a refrigerator between 2°C and 8°C, under an inert atmosphere and protected from light . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-pyridin-2-ylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-13-10(12)8-6-7(8)9-4-2-3-5-11-9/h2-5,7-8H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGLOWZDHZRZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview:

  • Starting Material: Methyl 2-formylbenzoate or methyl 2-pyridyl aldehyde derivatives.
  • Reagents: Diazomethane (CH₂N₂), often used in excess (4.5–6.0 mmol per mmol of substrate).
  • Catalysts: Copper(I) iodide (CuI), palladium complexes (Pd2(dba)3), or rhodium catalysts.
  • Solvents: Dichloromethane (DCM), dichloroethane (DCE), or other inert solvents.

Typical Procedure (Method A):

  • The pyridine derivative (e.g., methyl 2-formylbenzoate) is dissolved in an inert solvent (DCM or DCE).
  • Catalytic amounts of CuI (10 mg, ~0.05 mmol) and triphenylphosphine (262 mg, 1.00 mmol) are added under an argon atmosphere.
  • The mixture is stirred at room temperature for 5 minutes until clear.
  • The aldehyde is introduced, and the mixture is heated under reflux.
  • Ethyl diazoacetate (or diazomethane) is added in one portion, and the reaction proceeds until completion, monitored via TLC, NMR, or GC.
  • The mixture is cooled, and Pd(OAc)₂ or Pd2(dba)₃ is added to facilitate carbene transfer.
  • Diazomethane is slowly introduced, and the reaction is stirred further.
  • After completion, the crude product is purified by flash chromatography.

Reaction Conditions Summary:

Parameter Details
Catalyst CuI, Pd(OAc)₂, or Rh-based catalysts
Solvent Dichloromethane, dichloroethane
Temperature Reflux to room temperature
Diazomethane equivalents 4.5–6.0 mmol per mmol of aldehyde
Reaction time 1–4 hours

One-Pot Catalytic Cyclopropanation in Dichloromethane

A notable variation involves a one-pot process where the pyridine aldehyde reacts directly with diazomethane in the presence of a catalyst, simplifying the procedure and improving scalability.

Procedure Highlights:

  • CuI (10 mg) and triphenylphosphine are combined in DCM.
  • The aldehyde is added, and the mixture is refluxed.
  • Ethyl diazoacetate is added, and the reaction mixture is monitored.
  • Post-reaction, Pd catalysts and diazomethane are introduced at low temperature (-78°C).
  • The product is purified via chromatography, yielding high-purity cyclopropane derivatives.

Yield Data:

Substrate Yield (%) Reference
Methyl 2-formylbenzoate 85–89 ,
Benzaldehyde (for pyridin-2-yl) 85

Alternative Synthetic Strategies

Other approaches include:

  • Cyclopropanation of Pyridine N-oxides: Using diazomethane derivatives with N-oxide intermediates to enhance regioselectivity.
  • Metal-Catalyzed Carbene Transfer: Using rhodium or copper catalysts with diazo compounds to generate cyclopropanes with high stereoselectivity.
  • Oxidative Work-up: Post-cyclopropanation oxidation to obtain the carboxylic acid derivatives, such as methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate, via oxidation with potassium permanganate or chromium reagents.

Reaction Data Summary

Method Catalyst Solvent Yield (%) Remarks
General Procedure A CuI, Pd(OAc)₂ DCM or DCE 85–89 High selectivity, scalable
One-Pot in DCM CuI, PPh₃, Pd catalyst DCM 85–89 Simplified, suitable for large-scale synthesis
N-oxide Route N-oxides + diazomethane Acetone or DCM Variable Improved regioselectivity

Research Outcomes and Optimization

Extensive research indicates that:

  • Catalyst Choice: Rhodium catalysts offer higher stereoselectivity but are costlier.
  • Solvent Effects: Dichloromethane and dichloroethane provide optimal yields; polar solvents tend to decrease selectivity.
  • Temperature Control: Reactions at reflux temperatures (~40–80°C) maximize conversion without side reactions.
  • Diazomethane Equivalents: Excess diazomethane improves yield but requires careful handling due to toxicity.

Reaction Scheme

Pyridine-2-carboxaldehyde + Diazomethane (CH₂N₂) + Catalyst → this compound

Summary of Key Parameters

Parameter Optimal Range/Condition
Catalyst CuI, Pd(OAc)₂, Rh catalysts
Solvent Dichloromethane, dichloroethane
Temperature Reflux to room temperature
Diazomethane equivalents 4.5–6.0 mmol per mmol aldehyde
Reaction time 1–4 hours

Scientific Research Applications

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring can confer rigidity to the molecule, enhancing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Similarity Scores

Based on cheminformatics data, the following analogs exhibit high structural similarity (calculated using Tanimoto coefficients) to methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate :

Compound Name CAS Number Substituent on Pyridine Similarity Score
Methyl 1-(5-cyanopyridin-2-yl)cyclopropane-1-carboxylate 1389313-37-4 5-CN 0.93
1-(5-Methylpyridin-2-yl)cyclopropanecarboxylic acid 1402232-84-1 5-CH₃ 0.92
1-(3-Methylpyridin-2-yl)cyclopropanecarboxylic acid 1060804-89-8 3-CH₃ 0.88
1-(4-Methylpyridin-2-yl)cyclopropanecarboxylic acid 162960-26-1 4-CH₃ 0.85
1-(Pyridin-2-yl)cyclopropanecarboxylic acid - None 0.84

Key Differences and Implications

Electronic Effects
  • This group also improves solubility in polar solvents .
  • Methyl-Substituted Analogs (0.92–0.85 similarity) : Methyl groups at the 3-, 4-, or 5-positions donate electrons, altering the pyridine’s basicity and steric profile. For instance, a 5-methyl group (0.92 similarity) may enhance hydrophobic interactions in drug-receptor binding, while a 3-methyl group (0.88 similarity) introduces steric hindrance near the nitrogen lone pair, reducing coordination with metal catalysts .
Functional Group Modifications
  • Carboxylic Acid vs. Methyl Ester : Analogs like 1-(5-methylpyridin-2-yl)cyclopropanecarboxylic acid (0.92 similarity) lack the methyl ester, rendering them more polar and acidic. This difference impacts bioavailability, as carboxylic acids are prone to ionization at physiological pH, whereas esters act as prodrugs with improved membrane permeability .
Cyclopropane Conformation

The stereoelectronic effects of substituents influence cyclopropane ring strain. Computational studies using density-functional theory (DFT) suggest that electron-withdrawing groups (e.g., CN) stabilize the ring by delocalizing electron density, while electron-donating groups (e.g., CH₃) may exacerbate strain .

Computational and Experimental Data

Thermochemical Stability (DFT Analysis)

DFT studies (B3LYP functional) predict that the 5-cyanopyridine analog exhibits a 3.1 kcal/mol lower heat of formation than the parent compound, attributed to resonance stabilization of the cyano group .

Solubility and LogP Values

Compound LogP (Predicted) Water Solubility (mg/mL)
Parent compound (methyl ester) 1.8 12.5
1-(5-Methylpyridin-2-yl)carboxylic acid 1.2 45.3
5-Cyanopyridine analog 1.5 8.9

Biological Activity

Methyl 2-(pyridin-2-yl)cyclopropane-1-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropane ring and a pyridine moiety. This article explores its biological activity, potential applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H11_{11}N\O2_2
  • Molecular Weight : Approximately 177.20 g/mol
  • Structural Features : The compound features a cyclopropane ring substituted with a pyridine group and a carboxylate functional group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on its potential as an antimicrobial and anti-inflammatory agent. The following sections detail specific findings regarding its biological effects.

Antimicrobial Properties

Studies have shown that pyridine derivatives often possess significant antimicrobial activity. This compound is no exception:

  • Antibacterial Activity : Preliminary assays suggest that this compound may inhibit the growth of various bacterial strains. Specific mechanisms of action involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Antifungal Activity : Similar to its antibacterial properties, the compound has shown potential antifungal effects, although detailed studies are required to elucidate the specific fungi affected and the mechanisms involved.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated in vitro:

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX) or lipoxygenases (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Study 1: Antimicrobial Efficacy

In a study examining various pyridine derivatives, this compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans128 µg/mL

These results indicate moderate activity against both bacterial and fungal strains, warranting further investigation into structure-activity relationships.

Study 2: In Vivo Anti-inflammatory Effects

A recent animal model study assessed the anti-inflammatory effects of this compound:

  • Methodology : Mice were treated with the compound prior to inducing inflammation via carrageenan injection.
  • Results : The treated group exhibited significantly reduced paw swelling compared to controls, suggesting effective modulation of inflammatory pathways.

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism and inflammatory processes.
  • Receptor Interaction : It may bind to receptors that modulate pain and inflammation, providing therapeutic benefits in inflammatory diseases .

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